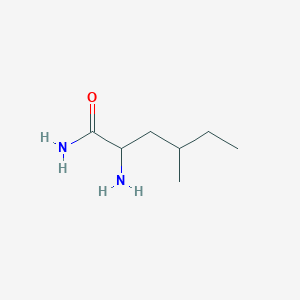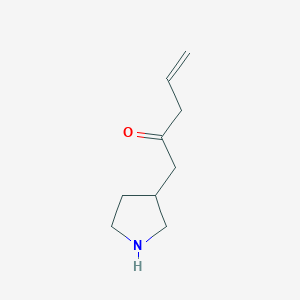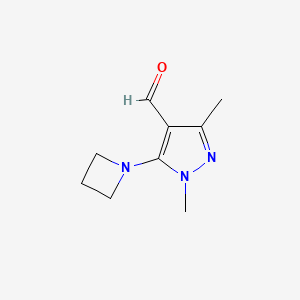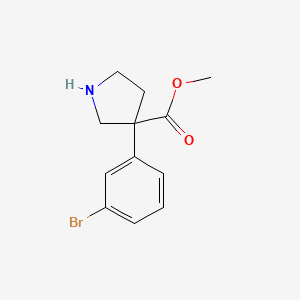
2-Amino-4-methylhexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-methylhexanamide is an organic compound with the molecular formula C7H16N2O It is a derivative of hexanamide, where an amino group is attached to the second carbon and a methyl group is attached to the fourth carbon of the hexane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylhexanamide can be achieved through several methods. One common approach involves the reaction of 4-methylhexanoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. This reaction typically occurs under reflux conditions, resulting in the formation of the desired amide.
Another method involves the reduction of 2-Amino-4-methylhexanenitrile using a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield in industrial settings.
化学反应分析
Types of Reactions
2-Amino-4-methylhexanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in THF is commonly used for reducing the amide group.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate for further substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides or amines depending on the reagents used.
科学研究应用
2-Amino-4-methylhexanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-4-methylhexanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the compound may participate in metabolic pathways, undergoing transformations that lead to the formation of bioactive metabolites.
相似化合物的比较
Similar Compounds
2-Amino-4-methylhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-Methylhexanamide: Lacks the amino group at the second carbon.
2-Aminohexanamide: Lacks the methyl group at the fourth carbon.
Uniqueness
2-Amino-4-methylhexanamide is unique due to the presence of both an amino group and a methyl group on the hexane chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
2-amino-4-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10) |
InChI 键 |
INMLFLYDBXKXKZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide](/img/structure/B13170534.png)

![1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13170539.png)

![2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13170546.png)
![Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13170550.png)

![[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13170558.png)
![3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13170559.png)


![Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170575.png)


